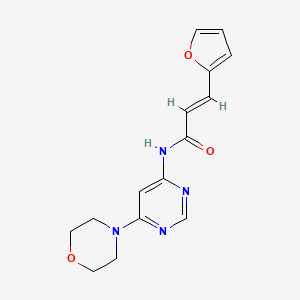

(E)-3-(furan-2-yl)-N-(6-morpholinopyrimidin-4-yl)acrylamide

Description

Properties

IUPAC Name |

(E)-3-(furan-2-yl)-N-(6-morpholin-4-ylpyrimidin-4-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O3/c20-15(4-3-12-2-1-7-22-12)18-13-10-14(17-11-16-13)19-5-8-21-9-6-19/h1-4,7,10-11H,5-6,8-9H2,(H,16,17,18,20)/b4-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQDOWHPDULMQQL-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=NC(=C2)NC(=O)C=CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1C2=NC=NC(=C2)NC(=O)/C=C/C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-3-(furan-2-yl)-N-(6-morpholinopyrimidin-4-yl)acrylamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure

The compound can be described by the following structural formula:

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Research indicates that it may modulate pathways involved in inflammation and cancer progression. The key mechanisms include:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes such as cyclooxygenase (COX), which are crucial in the inflammatory response.

- Regulation of Gene Expression : It may affect the expression levels of genes involved in cell proliferation and apoptosis, thereby influencing tumor growth.

- Antimicrobial Properties : Preliminary studies suggest potential activity against various bacterial strains.

Biological Activity Overview

The biological activities associated with this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Anticancer | Inhibits cancer cell proliferation; induces apoptosis in various cancer lines. |

| Anti-inflammatory | Reduces inflammatory markers via COX inhibition. |

| Antimicrobial | Exhibits activity against certain bacterial strains; further studies needed. |

Anticancer Activity

A study conducted on the effects of this compound on human cancer cell lines demonstrated significant cytotoxicity. The compound was tested against breast and lung cancer cells, showing a dose-dependent decrease in cell viability.

-

Cell Lines Tested :

- MCF-7 (breast cancer)

- A549 (lung cancer)

Anti-inflammatory Effects

In vitro assays revealed that the compound significantly reduced the production of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) in macrophage cultures stimulated with lipopolysaccharides (LPS). This effect was attributed to the inhibition of NF-kB signaling pathways.

Antimicrobial Activity

The antimicrobial efficacy of this compound was evaluated against several bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

The compound exhibited minimum inhibitory concentrations (MICs) ranging from 25 to 50 µg/mL, indicating moderate antibacterial activity.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Structural-Activity Relationship (SAR) Insights

Morpholine Positioning: The 6-morpholinopyrimidin-4-yl group in the target compound provides a compact, bicyclic system with hydrogen-bonding capacity, contrasting with the linear morpholinophenyl group in compounds 27a/b . This difference may enhance target selectivity, as pyrimidine-based morpholine derivatives are prevalent in kinase inhibitors (e.g., PI3K/AKT/mTOR pathways).

Furan vs. Thiophene/Quinoline: Replacing the furan-2-yl group with thiophene (e.g., compound 28 in ) or bromoquinoline (e.g., 6n in ) alters electronic properties and steric bulk. Thiophene’s sulfur atom may engage in hydrophobic interactions, while bromoquinoline’s planar structure could enhance DNA intercalation .

Acrylamide Backbone :

- The α,β-unsaturated carbonyl system in acrylamides can act as a Michael acceptor, enabling covalent binding to cysteine residues in targets like kinases or viral proteases . This reactivity is conserved across all analogues but modulated by substituent electronic effects.

Pharmacokinetic and Physicochemical Comparisons

- Solubility: The 6-morpholinopyrimidin-4-yl group likely improves aqueous solubility compared to sulfamoylphenyl () or benzyl () derivatives due to morpholine’s polarity. However, it may still face challenges in blood-brain barrier penetration.

- Metabolic Stability: The furan ring is susceptible to oxidative metabolism (e.g., CYP450-mediated epoxidation), a liability shared with thiophene-containing analogues (e.g., compound 28) . In contrast, bromoquinoline derivatives () may exhibit slower hepatic clearance due to higher molecular weight.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.